molecular formula C19H15F2NO3 B2835964 Ethyl 6-fluoro-1-(4-fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 899724-10-8

Ethyl 6-fluoro-1-(4-fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2835964
CAS RN: 899724-10-8
M. Wt: 343.33
InChI Key: PKDGJRIYQOPVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluoroquinolone analog . Fluoroquinolones are a family of antibiotics that are widely used due to their broad antibiotic spectrum and excellent bactericidal activity .


Synthesis Analysis

Fluoroquinolone analogs are synthesized by reductive amination and screened for their antibacterial activities . In a study, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylic acid (norfloxacin) was synthesized and characterized .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using modern spectroscopic techniques such as NMR, IR, and MS .

Mechanism of Action

The mechanism of action of fluoroquinolone analogs involves interactions with the enzyme DNA gyrase . This interaction is crucial for their antibacterial activities .

Future Directions

The future directions for this compound could involve further studies on its antibacterial activities and potential applications in clinical practice . Additionally, more research could be conducted to understand its interactions with other biological molecules .

properties

IUPAC Name

ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3/c1-2-25-19(24)16-11-22(10-12-3-5-13(20)6-4-12)17-8-7-14(21)9-15(17)18(16)23/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGJRIYQOPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.